molecular formula C12H9NO2S2 B2420038 Prop-2-ynyl 2-benzothiazol-2-ylthioacetate CAS No. 54420-73-4

Prop-2-ynyl 2-benzothiazol-2-ylthioacetate

Cat. No.: B2420038
CAS No.: 54420-73-4
M. Wt: 263.33
InChI Key: KMJYAPWSJKWQSP-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-benzothiazol-2-ylthioacetate is an organic compound that features a benzothiazole ring, a thioacetate group, and a prop-2-ynyl group

Scientific Research Applications

Prop-2-ynyl 2-benzothiazol-2-ylthioacetate has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 2-benzothiazol-2-ylthioacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Prop-2-ynyl 2-benzothiazol-2-ylthioacetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The prop-2-ynyl group can undergo further chemical modifications, enhancing the compound’s reactivity and specificity . The thioacetate group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the thioacetate group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-ynyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S2/c1-2-7-15-11(14)8-16-12-13-9-5-3-4-6-10(9)17-12/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYAPWSJKWQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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